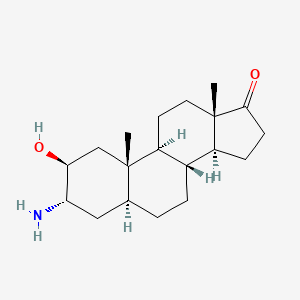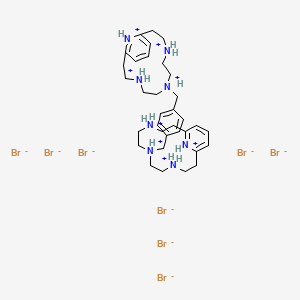
Dimethylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride
Vue d'ensemble
Description
The compound “Benzoic acid, 2-(dimethylamino)-, methyl ester” is similar in structure to the compound you asked about . It has a molecular formula of C10H13NO2 and a molecular weight of 179.2157 . Another related compound is “2-(Dimethylamino)ethyl methacrylate” which has a linear formula of CH2=C(CH3)COOCH2CH2N(CH3)2 .
Synthesis Analysis
While specific synthesis methods for your compound were not found, one related compound, “2-(Dimethylamino)ethyl methacrylate”, is synthesized by radical polymerization using 2,2′-azobis(2-methylpropionitrile) (AIBN) as an initiator .Molecular Structure Analysis
The molecular structure of “Benzoic acid, 2-(dimethylamino)-, methyl ester” is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Pharmacological Action and Toxicity Studies
- Pharmacological Properties and Toxicity : A study demonstrated the physostigmine-like action of a series of carbamic esters, including dimethylcarbamic esters, highlighting their potential in stimulating intestinal peristalsis and miotic activity. Toxicity symptoms produced by these compounds are comparable to physostigmine (Aeschlimann & Reinert, 1931).
Chemical Reactions and Synthesis
Free Radical Isomerization : A study described the conversion of 2-dimethylamino-1,3-dioxacyclanes to esters of dimethylcarbamic acid in the presence of tert-butyl peroxide. This process is characterized by a kinetic equation for an unbranched chain reaction with quadratic chain termination (Pastushenko et al., 1983).
Ester Synthesis via Coupling Agents : Research has shown that di-2-pyridyl carbonate can be an efficient coupling agent for the direct esterification of carboxylic acids under mild conditions. This method may be relevant for synthesizing dimethylcarbamic acid esters (Sunggak et al., 1984).
Therapeutic Research and Development
Development of Alzheimer's Disease Drug : A study detailed the synthesis of (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, an investigational drug for Alzheimer's disease. This highlights the potential therapeutic application of dimethylcarbamic acid esters in neurodegenerative diseases (Ciszewska et al., 1997).
Cardiotonic Activity Studies : Dimethylcarbamic acid esters have been evaluated for their cardiotonic activity, indicating their potential use in heart-related conditions. The study provides insight into the relationship between chemical structure and biological activity of these compounds (Dorigo et al., 1996).
Toxicological and Environmental Studies
- Toxicological Effects on Liver Tissue Culture : A recent study explored the protective influence of zinc complex on liver tissue culture in the presence of convulsive poisons, including a compound related to dimethylcarbamic acid ester. This highlights the relevance of dimethylcarbamic acid esters in toxicological research (Kolbasova et al., 2023).
Propriétés
IUPAC Name |
[2-[(dimethylamino)methyl]pyridin-3-yl] N,N-dimethylcarbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-13(2)8-9-10(6-5-7-12-9)16-11(15)14(3)4;;/h5-7H,8H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRUYRITNDIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986019 | |
| Record name | 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminostigmine dihydrochloride | |
CAS RN |
67049-84-7 | |
| Record name | 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOSTIGMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMV3FL8WP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)
![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)









